molecular formula C11H14O4 B045226 Multifidol CAS No. 125074-06-8

Multifidol

Cat. No. B045226
M. Wt: 210.23 g/mol
InChI Key: ASABIRFQGVWRDC-UHFFFAOYSA-N
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Description

Multifidol is a chemical compound with the molecular formula C11H14O4 . It is a secondary metabolite, which means it is not directly involved in growth, development, or reproduction, but is often involved in ecological interactions . The structure of Multifidol is determined to be 4,6-dimethyl-1-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl] multifidol .


Molecular Structure Analysis

The molecular structure of Multifidol involves aromatic signals and a carbonyl signal . It has five methyl groups and two anomeric protons . The structure also includes a hydroxyl proton .


Physical And Chemical Properties Analysis

Multifidol has a density of 1.3±0.1 g/cm3, a boiling point of 355.7±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.5±3.0 kJ/mol and a flash point of 183.1±18.8 °C . The molar refractivity of Multifidol is 55.8±0.3 cm3 .

Scientific Research Applications

  • Visual Perception and Efficiency : Multifidol improves visual perception and efficiency in various fields like medical diagnostics, military, forensics, multi-focus image integration, pattern recognition, remote sensing, and biomedical imaging (Prasad, Babu, & Krishna, 2021).

  • Disease Detection and Neurosurgeries : It enhances the accuracy of disease detection, differentiation, intrasurgical metastatic diagnosis, guides neurosurgeries, and monitors treatment response (Zhou & El-Deiry, 2009).

  • Data Analysis in Synchrotron Beamlines : Multifidol, through Multifit/Polydefix, is utilized for efficient processing of diffraction data in deformation apparatuses at synchrotron beamlines. This makes data analysis of synchrotron-based plasticity, rheology, or other time-dependent experiments straightforward (Merkel & Hilairet, 2015).

  • Mechatronics Applications : In mechatronics, it helps systems perceive environmental changes and self-monitor, leading to more accurate perception and optimal decisions in industrial automation and robotics (Luo & Chang, 2012).

  • Biomedical Science : It aids in solving complex problems in highly integrated biological systems within the human body, which are beyond current knowledge and technology capabilities (Sharp & Langer, 2011).

  • Modeling of Optical Properties : Multifidol is used in the Multifitting program to model the optical properties of multilayer films across a range of wavelengths, including reflection, transmission, and absorption (Svechnikov, 2020).

  • Immunologically Active Compounds : Multifidol and multifidol glucoside are identified as naturally occurring immunologically active acylphloroglucinols from the latex of Jatropha multifida (Kosasi, Van Sluis, & Labadie, 1989).

  • Non-Linear Least Squares Regression : It is used in the Multifit program for non-linear least squares regression fitting of enzyme kinetic, pharmacokinetic, and other data to specific models (Walmsley & Lowe, 1985).

  • Cooperative Multiagent Systems : Multifidol is involved in constructing computational frameworks, principles, and models for intelligent, semi-autonomous agents to interact effectively in achieving their goals (Lesser, 1999).

  • Scientific Research Management Systems : It plays a role in improving system scalability, maintainability, stability, and development efficiency in these systems (Li, 2012).

  • Soil Science and Vadose Zone Hydrology : Multistate research projects in these fields have led to scientific advances and collaboration, particularly in the western United States (Hopmans, Green, & Young, 2022).

  • Multi-Focus Image Fusion : A hybrid method using Multifidol with Neutrosophic Set and Stationary Wavelet Transform fuses source images more efficiently than traditional techniques (Bhat & Koundal, 2021).

properties

IUPAC Name

2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABIRFQGVWRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332006
Record name Multifidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one

CAS RN

125074-06-8
Record name 2-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125074-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Multifidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
C Schmidt, M Biendl - Brewing Science, 2023 - search.ebscohost.com
… co-multifidol glucoside is always higher in comparison to the amount of ad-multifidol glucoside … The sum of co-multifidol glucoside and ad-multifidol glucoside for further cultivars in this …
Number of citations: 1 search.ebscohost.com
H Becker, C Gerhäuser, G Bohr - Beer in Health and Disease Prevention, 2009 - Elsevier
… novel nomenclature: co-multifidol-glucoside for (1), ad-multifidol-glucoside for (2), and n-multifidol-glucoside for (3). For compound (4), we suggest co-iso-multifidol-glucoside as trivial …
Number of citations: 1 www.sciencedirect.com
YJ Zhang, T Abe, T Tanaka, CR Yang… - Chemical and …, 2002 - jstage.jst.go.jp
The 1H-and 13C-NMR spectral data of 3 were similar to those of 2-(2-methylbutyryl) phloroglucinol (multifidol) glucoside (5) 12) except for the appearance of a set of signals arising from …
Number of citations: 85 www.jstage.jst.go.jp
G Bohr, C Gerhäuser, J Knauft, J Zapp… - Journal of natural …, 2005 - ACS Publications
… 1−4: “co-multifidol glucoside” for 1, “ad-multifidol glucoside” for 2, and “n-multifidol glucoside” for 3. For compound 4, we suggest “co-iso-multifidol glucoside” as a trivial name. In hops, …
Number of citations: 87 pubs.acs.org
M Biendl, S Ritter, C Schmidt - Journal of the American Society of …, 2023 - Taylor & Francis
… -multifidol glucoside and 10 μmol/L for ad-multifidol glucoside, whereas the human recognition threshold concentration for n-multifidol… et al. describes co-multifidol glucoside in leaves of …
Number of citations: 4 www.tandfonline.com
XW Wang, Y Mao, NL Wang, XS Yao - Molecules, 2008 - mdpi.com
… Multifidol and multifidol glucoside had been previously identified in the latex of Jatropha … to “multifidol glucoside” in chemical structure, except for the glucose linkage with multifidol. The …
Number of citations: 59 www.mdpi.com
K Habschied, IJ Košir, V Krstanović, G Kumrić… - Beverages, 2021 - mdpi.com
… threshold concentrations and the lowest recognitions levels for 11 bitter tastants from the hop hard resin fraction, and the lowest concentration was determined for co-multifidol …
Number of citations: 32 www.mdpi.com
M Dresel, A Dunkel, T Hofmann - Journal of agricultural and food …, 2015 - ACS Publications
… Besides a series of literature known xanthohumol derivatives, multifidol glucosides, flavon-3-… threshold concentrations ranging from 5 (co-multifidol glucopyranoside) to 198 μmol/L (trans…
Number of citations: 63 pubs.acs.org
S Kosasi, WG Van Der Sluis, R Labadie - Phytochemistry, 1989 - Elsevier
Two naturally occurring and immunologically active acylphloroglucinols (named multifidol and multifidol glucoside have been isolated from the latex of Jatropha multifida and identified …
Number of citations: 64 www.sciencedirect.com
T Kunz, A Chesnokova, P Wietstock, V Lutsky… - Brewing …, 2012 - researchgate.net
… the hop tannin extract and the co-multifidol glucoside were identified by using HPLC-DAD. … The compound belongs to the group of “multifidol glucosides”. Moreover, the co-multifidol …
Number of citations: 6 www.researchgate.net

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